molecular formula C14H14N2O2 B2717580 N-(4-Ethoxyphenyl)picolinamide CAS No. 14888-39-2

N-(4-Ethoxyphenyl)picolinamide

Cat. No.: B2717580
CAS No.: 14888-39-2
M. Wt: 242.278
InChI Key: ZDKOYNFJCFHHDT-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)picolinamide is an organic compound with the molecular formula C14H14N2O2 It is a derivative of picolinamide, where the amide nitrogen is substituted with a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxyphenyl)picolinamide typically involves the reaction of picolinic acid with 4-ethoxyaniline. The process generally follows these steps:

    Activation of Picolinic Acid: Picolinic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester.

    Amide Formation: The activated picolinic acid is then reacted with 4-ethoxyaniline in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Bulk Activation: Large quantities of picolinic acid are activated using industrial-scale coupling reagents.

    Continuous Reaction: The activated acid is continuously reacted with 4-ethoxyaniline in a flow reactor to ensure efficient mixing and reaction completion.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-Ethoxyphenyl)picolinamide undergoes several types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

    Substitution: Electrophilic reagents such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-Ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: N-(4-Ethoxyphenyl)picolinamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-Ethoxyphenyl)picolinamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

    Picolinamide: The parent compound without the ethoxyphenyl substitution.

    N-(4-Methoxyphenyl)picolinamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(4-Chlorophenyl)picolinamide: Similar structure with a chloro group instead of an ethoxy group.

Uniqueness: N-(4-Ethoxyphenyl)picolinamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

N-(4-ethoxyphenyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-18-12-8-6-11(7-9-12)16-14(17)13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKOYNFJCFHHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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